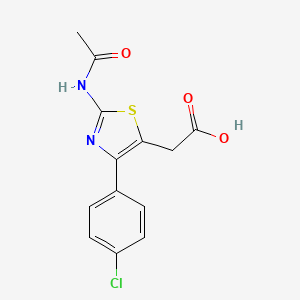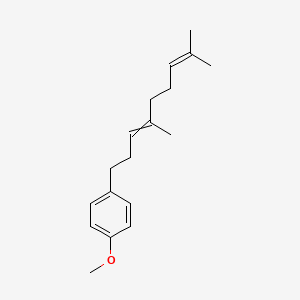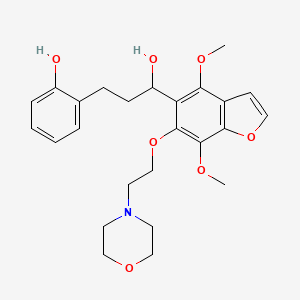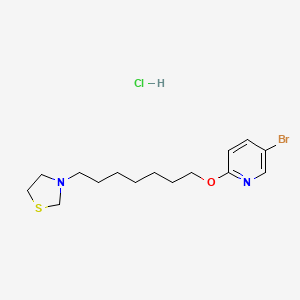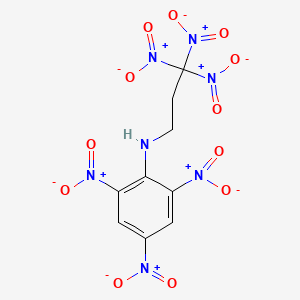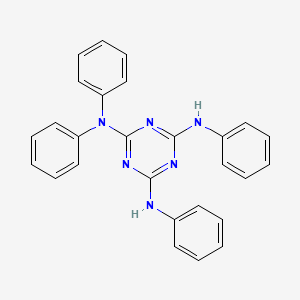![molecular formula C16H17N3S B14657788 N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine CAS No. 52688-58-1](/img/structure/B14657788.png)
N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine is a complex organic compound that features a benzothiazole moiety attached to a benzene ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the benzothiazole ring, a heterocyclic structure containing both nitrogen and sulfur atoms, imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N4-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring . The reaction typically requires acidic or basic conditions and can be facilitated by microwave irradiation or one-pot multicomponent reactions .
Industrial Production Methods: Industrial production of benzothiazole derivatives often employs green chemistry principles to enhance yield and reduce reaction time. Methods such as the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane and a catalyst like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have been reported . These methods are designed to be environmentally friendly and cost-effective.
化学反応の分析
Types of Reactions: N4-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydrobenzothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the benzothiazole moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring or benzothiazole moiety .
科学的研究の応用
N~4~-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
作用機序
The mechanism of action of N4-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine involves its interaction with molecular targets and pathways. The benzothiazole moiety can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the dimethylbenzene moiety.
Benzothiazole: The simplest form of the benzothiazole ring without additional substituents.
N-(1,3-Benzothiazol-2-yl)-4-methylbenzenamine: Similar structure but with a methyl group instead of a dimethyl group.
Uniqueness: N4-[(1,3-Benzothiazol-2-yl)methyl]-N~1~,N~1~-dimethylbenzene-1,4-diamine is unique due to the presence of both the benzothiazole and dimethylbenzene moieties, which confer distinct chemical and biological properties.
特性
CAS番号 |
52688-58-1 |
|---|---|
分子式 |
C16H17N3S |
分子量 |
283.4 g/mol |
IUPAC名 |
1-N-(1,3-benzothiazol-2-ylmethyl)-4-N,4-N-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C16H17N3S/c1-19(2)13-9-7-12(8-10-13)17-11-16-18-14-5-3-4-6-15(14)20-16/h3-10,17H,11H2,1-2H3 |
InChIキー |
GAWFQXQRNNLJAV-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


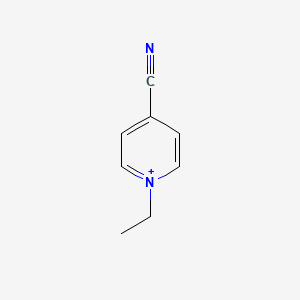
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
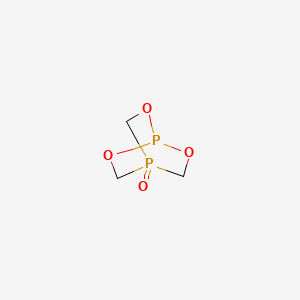
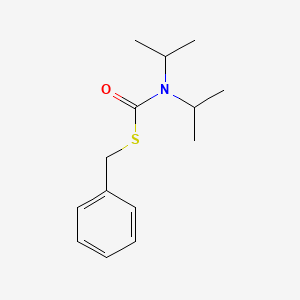
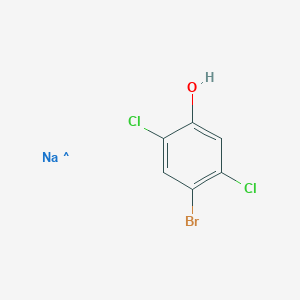
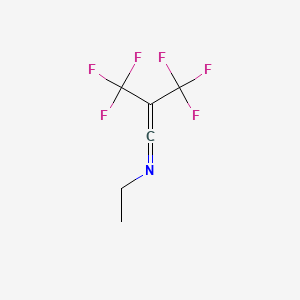
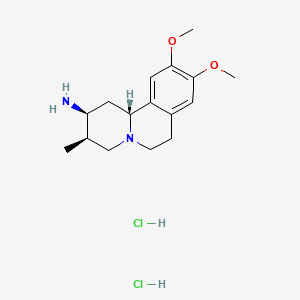
![4-(Methylamino)-6-[(propan-2-yl)amino]-1,3,5-triazine-2(5H)-thione](/img/structure/B14657759.png)
